molecular formula C13H12ClNO2 B12883318 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid CAS No. 62569-72-6

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B12883318
CAS No.: 62569-72-6
M. Wt: 249.69 g/mol
InChI Key: VLPNIMAKUACNQM-UHFFFAOYSA-N
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Description

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid (IUPAC name: 4-[2-(4-chlorophenyl)ethyl]-1H-pyrrole-2-carboxylic acid) is a halogenated pyrrole derivative characterized by a pyrrole ring substituted with a carboxylic acid group at position 2, a phenethyl chain at position 1, and a chlorine atom at position 4 of the phenethyl moiety (SMILES: O=C(O)c1cc(cn1)CCc2ccc(Cl)cc2) . This compound is of interest in medicinal chemistry due to its structural complexity, which combines aromatic, hydrophobic, and hydrogen-bonding functionalities.

Properties

CAS No.

62569-72-6

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

4-chloro-1-(2-phenylethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H12ClNO2/c14-11-8-12(13(16)17)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17)

InChI Key

VLPNIMAKUACNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=C2C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid typically involves the chlorination of pyrrole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 4-position of the pyrrole ring. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating steps for purification such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-1-phenethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Differences in Properties/Applications References
4-[2-(4-Chlorophenyl)acetyl]-1H-pyrrole-2-carboxylic acid Acetyl-linked 4-chlorophenyl group at position 4 Enhanced steric bulk; potential for altered enzyme inhibition profiles due to acetyl spacer .
4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid Direct 4-chlorophenyl substitution at position 4 (no phenethyl chain) Reduced hydrophobicity; simpler synthesis but lower bioavailability compared to phenethyl derivatives .
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Methyl group at position 5, chlorine at position 4 Increased steric hindrance at position 5; used as an acylating agent in peptide synthesis .
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Pyrrolopyridine core with sulfonyl and chlorine substituents Expanded aromatic system (pyridine fused to pyrrole); higher lipophilicity and potential for kinase inhibition .
1-(2-(1-Carboxyethyl)phenyl)-1H-pyrrole-2-carboxylic acid Carboxyethylphenyl group at position 1 Dual carboxylic acid groups; enhanced hydrogen-bonding capacity and potential for metal chelation .

Key Research Findings

  • Substitution at position 1 (e.g., phenethyl vs. methyl) significantly alters steric and electronic profiles, impacting binding to biological targets .
  • Chlorine placement (e.g., on the pyrrole ring vs. the aryl group) modulates electrophilicity and metabolic stability .
  • Carboxylic acid positioning (e.g., position 2 vs. 3) affects hydrogen-bonding networks and crystal packing, as seen in crystallographic studies of simpler pyrrole derivatives .

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